3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one
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Overview
Description
3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one is a synthetic compound that belongs to the class of thiochromen derivatives. Thiochromen derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a piperazine moiety into the thiochromen structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one is believed to be the 5-HT3 receptor . This receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .
Mode of Action
The compound acts as a 5-HT3 receptor antagonist . It is believed to work by modulating serotonergic transmission . The exact molecular mechanisms are still under investigation, but the current understanding is based on preclinical studies and clinical trials .
Biochemical Pathways
The compound is thought to affect the serotonergic pathway in the brain . By acting as an antagonist at the 5-HT3 receptor, it can modulate the transmission of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Pharmacokinetics
The compound has been noted for its good log p (308) and pA2 (75) values , which suggest favorable absorption and distribution characteristics
Result of Action
The compound has been shown to produce anxiolytic-like effects in various anxiety paradigms in lipopolysaccharide (LPS)-treated mice . It also appears to restore decreased serotonin levels in the brain . These effects suggest that the compound could have potential therapeutic applications in the treatment of anxiety disorders.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of endotoxins like LPS can induce anxiety-like symptoms, against which the compound has shown efficacy . .
Biochemical Analysis
Biochemical Properties
3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell wall synthesis enzymes, leading to the inhibition of bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles by acting as a transcriptional regulator, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound exhibits a gradual decrease in activity due to degradation processes, which can be influenced by factors such as temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, such as ABC transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm and extracellular matrix can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable the compound to interact with relevant biomolecules and exert its biochemical effects effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-4H-thiochromen-4-one typically involves the following steps:
Formation of the Thiochromen Core: The thiochromen core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly used reagents include sulfur and phosphorus pentasulfide.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. Benzylpiperazine can be reacted with the thiochromen core in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiochromen derivatives.
Substitution: Various substituted thiochromen derivatives.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: The compound is investigated for its potential anticancer and anti-inflammatory activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
3-(4-Benzylpiperazin-1-yl)-4H-thiochromen-4-one is unique due to its thiochromen core structure combined with a benzylpiperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-20-17-8-4-5-9-19(17)24-15-18(20)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUFPTVPIVCEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CSC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.